4,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide
Description
4,5-Dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide is a nitrobenzamide derivative featuring a 2-oxopiperidinyl-substituted phenyl group. The compound’s structure includes a benzamide core with 4,5-dimethoxy and 2-nitro substituents, coupled to a 4-methyl-3-(2-oxopiperidin-1-yl)aniline moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., BMX inhibitors and related benzamides) indicate a plausible role in kinase inhibition or related therapeutic pathways .
Properties
IUPAC Name |
4,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-13-7-8-14(10-16(13)23-9-5-4-6-20(23)25)22-21(26)15-11-18(29-2)19(30-3)12-17(15)24(27)28/h7-8,10-12H,4-6,9H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFYGNAHDCSCJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the nucleophilic substitution reaction, where methoxymethyl chloride is used in the presence of a base. Another method involves the condensation of carboxylic acids and amines to form the corresponding amides in tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, methoxymethyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
4-Methoxy-N-[4-Methyl-3-(2-Oxopiperidin-1-yl)Phenyl]Benzamide (BJ05252)
- Structure : Lacks the 5-methoxy and 2-nitro groups present in the target compound. Retains the 2-oxopiperidinyl-phenyl and 4-methoxybenzamide motifs.
- Molecular Weight : 338.40 g/mol (vs. target compound’s ~434.41 g/mol, estimated based on formula differences).
- Key Differences :
- Absence of nitro group reduces electron-withdrawing effects.
- Single methoxy substituent decreases steric bulk and polarity compared to 4,5-dimethoxy.
- Implications : The nitro group in the target compound may enhance binding to electron-rich protein pockets, while additional methoxy groups could improve solubility or confer selectivity .
3,5-Dimethoxy-N-[4-Methyl-3-(Complex Substituted Pyrimidine)Phenyl]Benzamide
- Structure : Features 3,5-dimethoxybenzamide and a pyrimidine-substituted phenyl group.
- Activity : IC₅₀ = 1147 nM against tyrosine-protein kinase BMX .
- Key Differences :
- Nitro group absent; pyrimidine moiety replaces 2-oxopiperidinyl.
- Substituent positioning (3,5-dimethoxy vs. 4,5-dimethoxy) alters electronic and steric profiles.
- Implications : The lower potency (higher IC₅₀) of this analog compared to optimized BMX inhibitors may reflect suboptimal substituent placement or lack of nitro-group interactions. The target compound’s nitro group could enhance binding via dipole interactions or hydrogen bonding .
Functional Analogues
(S)-1-Allyl-3-Isobutyl-N-(4-Methyl-3-(Complex Pyrimido[4,5-d]Pyrimidinyl)Phenyl)-Benzodiazepine Carboxamide (11i)
- Structure : Benzodiazepine core with pyrimido[4,5-d]pyrimidine and 2-oxopiperidinyl-phenyl groups.
- Key Differences :
- Entirely distinct core (benzodiazepine vs. benzamide).
- Retains 2-oxopiperidinyl-phenyl moiety, suggesting this group may serve as a pharmacophore for target engagement.
Biological Activity
4,5-Dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide is a synthetic compound characterized by its unique molecular structure, which includes a nitrobenzamide core and a piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antiangiogenic properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.44 g/mol. The presence of methoxy groups and the piperidine structure are believed to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N3O5 |
| Molecular Weight | 396.44 g/mol |
| Key Functional Groups | Methoxy, Nitro, Piperidine |
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, nitrobenzamide derivatives have been reported to inhibit tumor cell growth and induce apoptosis in various cancer cell lines. A study highlighted that nitrobenzamide derivatives could suppress metastatic activity by inhibiting specific pathways involved in tumor progression .
Anti-inflammatory Effects
Nitrobenzamide compounds have also shown promise in reducing inflammation. They can modulate the expression of pro-inflammatory cytokines and inhibit pathways associated with chronic inflammation. This suggests potential applications in treating inflammatory diseases .
Antiangiogenic Properties
Recent studies have focused on the antiangiogenic effects of nitrobenzamide derivatives. These compounds can disrupt vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for angiogenesis. For example, a related compound demonstrated the ability to impair endothelial cell migration and proliferation, leading to reduced angiogenesis in zebrafish models . This mechanism indicates that this compound may also possess similar antiangiogenic properties.
Case Studies and Research Findings
- In Vitro Studies :
- In Vivo Models :
-
Comparative Analysis :
- When compared to other similar compounds, this compound exhibited enhanced solubility and biological activity due to its specific arrangement of functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
